molecular formula C18H26N2O2 B12826768 Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Cat. No.: B12826768
M. Wt: 302.4 g/mol
InChI Key: YBXUVXWVNZMQKW-UHFFFAOYSA-N
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Description

Benzyl (4-(2-aminoethyl)bicyclo[222]octan-1-yl)carbamate is a chemical compound with the molecular formula C18H26N2O2 It is known for its unique bicyclic structure, which includes a bicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-(2-aminoethyl)bicyclo[2.2.2]octane-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclo[2.2.2]octane ring system provides a rigid framework that can influence the binding affinity and specificity of the compound. Pathways involved in its mechanism of action may include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
  • Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Uniqueness

Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate is unique due to its specific aminoethyl substitution on the bicyclo[2.2.2]octane ring. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

benzyl N-[4-(2-aminoethyl)-1-bicyclo[2.2.2]octanyl]carbamate

InChI

InChI=1S/C18H26N2O2/c19-13-12-17-6-9-18(10-7-17,11-8-17)20-16(21)22-14-15-4-2-1-3-5-15/h1-5H,6-14,19H2,(H,20,21)

InChI Key

YBXUVXWVNZMQKW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)CCN)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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